4-Methylcholest-4-en-3-ol
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Overview
Description
4-Methylcholest-4-en-3-ol is a sterol compound with the molecular formula C28H48O . It is a derivative of cholesterol, characterized by the presence of a methyl group at the 4th position and a double bond between the 4th and 5th carbon atoms. This compound is known for its role in various biological processes and its presence in certain plant sterols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcholest-4-en-3-ol typically involves the modification of cholesterol or related sterols. One common method includes the methylation of cholest-4-en-3-ol using methylating agents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure the selective addition of the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methylcholest-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methylcholest-4-en-3-one.
Reduction: Formation of 4-Methylcholestan-3-ol.
Substitution: Formation of various substituted sterols depending on the reagents used.
Scientific Research Applications
4-Methylcholest-4-en-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on cholesterol metabolism and related diseases.
Industry: Utilized in the production of certain pharmaceuticals and as an additive in cosmetic products
Mechanism of Action
The mechanism of action of 4-Methylcholest-4-en-3-ol involves its interaction with cell membranes and enzymes involved in sterol metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may inhibit or activate specific enzymes, influencing cholesterol biosynthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholesterol (Cholest-5-en-3-ol): The parent compound without the methyl group at the 4th position.
4-Methylcholest-7-en-3-ol: A similar compound with a double bond between the 7th and 8th carbon atoms.
Lophenol (4-Methylcholest-7-en-3-ol): Another sterol with a similar structure but different double bond position.
Uniqueness
4-Methylcholest-4-en-3-ol is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its methyl group and double bond position differentiate it from other sterols, influencing its reactivity and interactions within biological systems .
Properties
CAS No. |
53084-81-4 |
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Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-19,21-22,24-26,29H,7-17H2,1-6H3 |
InChI Key |
BWKFEXIGKBCPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
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